![molecular formula C18H12ClN3OS B5748245 N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5748245.png)

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

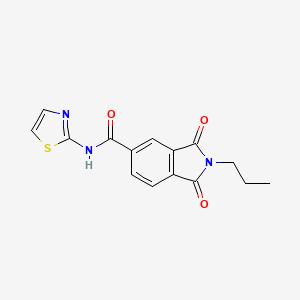

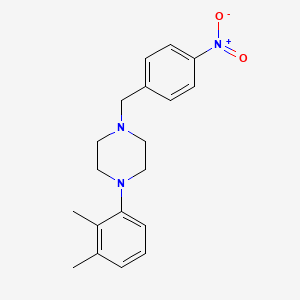

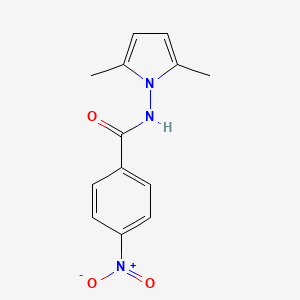

“N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide” is a chemical compound with the linear formula C18H12ClN3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C18H12ClN3O2 . The molecular weight of the compound is 337.768 .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Scientific Research Applications

Medicinal Chemistry and Drug Design

This compound, belonging to the imidazo[1,2-a]pyridine class, has been identified for its potential in medicinal chemistry due to its structural similarity to molecules with known bioactivity . It could serve as a scaffold for developing new therapeutic agents with applications in treating various diseases due to its ability to interact with biological targets.

Anticancer Research

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit cytotoxic activity against various human cancer cell lines . This compound could be investigated for its anticancer properties, potentially leading to the development of new oncology treatments.

Anti-Tuberculosis Agents

Compounds with the imidazo[1,2-a]pyridine moiety have shown activity against Mycobacterium tuberculosis . The compound could be explored as a candidate for anti-tuberculosis drug development, contributing to the fight against this challenging infectious disease.

Material Science

The ability of imidazo[1,2-a]pyridine derivatives to form stable complexes with transition metals like copper can be utilized in material science . These complexes can catalyze important reactions, which may have implications in the development of new materials or catalysts.

Environmental Science

Given the environmental concerns associated with chemical synthesis, the compound’s synthesis pathway, which can be achieved under solvent- and catalyst-free conditions, presents an environmentally benign alternative . This approach aligns with the principles of green chemistry, reducing the environmental footprint of chemical manufacturing.

Biochemistry

In biochemistry, the compound’s framework could be used to study protein-ligand interactions due to its potential to modulate biological pathways . This can provide insights into the molecular mechanisms of diseases and aid in the discovery of biomolecular targets for new drugs.

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway . This pathway plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in cancer research .

Mode of Action

Based on its potential association with the pi3k pathway, it can be hypothesized that it may inhibit the pi3k enzymes, thereby disrupting the signaling pathway and potentially leading to reduced tumor growth and proliferation .

Biochemical Pathways

If it indeed targets the pi3k pathway, it could affect a variety of downstream effects, including the activation of the akt signaling pathway, which is involved in cell survival and growth .

Result of Action

If it acts as a pi3k inhibitor, it could potentially lead to reduced tumor growth and proliferation .

properties

IUPAC Name |

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3OS/c19-13-8-9-15-20-16(12-5-2-1-3-6-12)17(22(15)11-13)21-18(23)14-7-4-10-24-14/h1-11H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZGWYLHQYAJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)-4-chlorophenyl]butanamide](/img/structure/B5748169.png)

![3,9,11-trimethylpyrimido[5',4':3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione](/img/structure/B5748184.png)

![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5748206.png)

![N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B5748231.png)

![diethyl 5,10-dioxo-5H,10H-diimidazo[1,5-a:1',5'-d]pyrazine-1,6-dicarboxylate](/img/structure/B5748232.png)

![N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5748239.png)

![5-methyl-N'-[(5-methyl-2-furyl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5748255.png)

![methyl 2-{[(2-fluorophenyl)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B5748272.png)